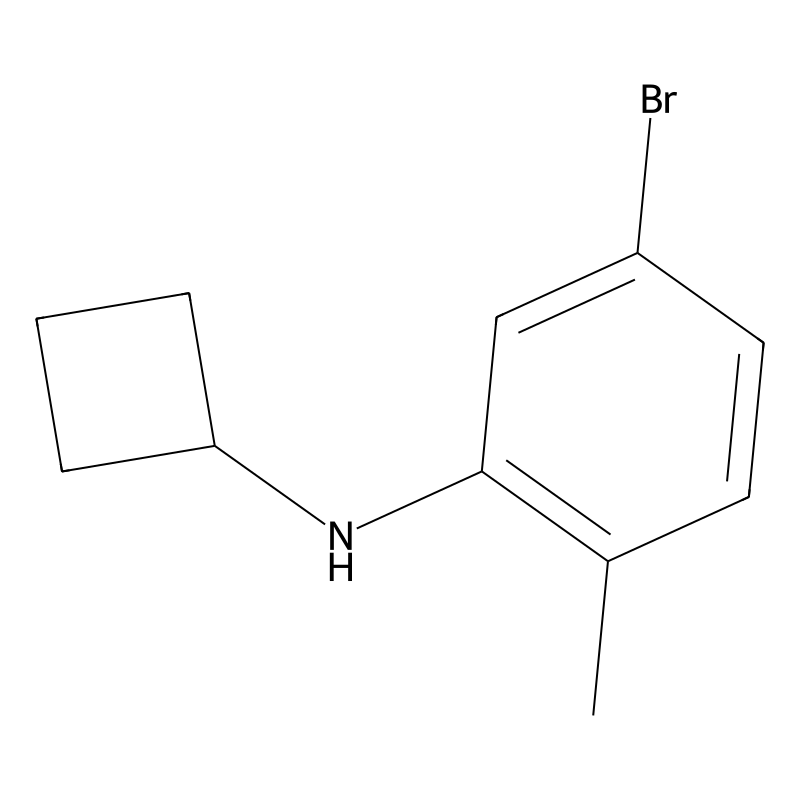

5-bromo-N-cyclobutyl-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-N-cyclobutyl-2-methylaniline is an organic compound characterized by the presence of a bromine atom, a cyclobutyl group, and a methyl group attached to an aniline ring. Its molecular formula is , and it has a molecular weight of approximately 240.14 g/mol. The compound typically appears as a clear yellow to brown liquid, indicating its potential utility in various chemical applications.

- Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The bromine atom may be reduced to a hydrogen atom, or the aniline group can be reduced to yield a corresponding amine.

- Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5-Bromo-N-cyclobutyl-2-methylaniline involves several key steps:

- Cyclobutylation: This step introduces the cyclobutyl group through a nucleophilic substitution reaction involving a cyclobutyl halide and the aniline derivative.

- Bromination: The introduction of the bromine atom can be achieved using brominating agents under controlled conditions.

- Methylation: The methyl group is incorporated into the compound during the synthesis process, often through alkylation methods.

These synthetic routes can be optimized for scalability and cost-effectiveness in industrial applications.

5-Bromo-N-cyclobutyl-2-methylaniline has several potential applications:

- Research: It serves as a building block for synthesizing more complex organic molecules.

- Biochemistry: The compound may be utilized in enzyme interaction studies and biochemical assays.

- Industry: It has potential uses in producing agrochemicals, dyes, and specialty chemicals due to its unique structural properties.

Several compounds share structural similarities with 5-Bromo-N-cyclobutyl-2-methylaniline. Notable examples include:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)aniline | Lacks the cyclobutyl group | Higher lipophilicity due to trifluoromethyl group |

| N-Cyclobutyl-2-(trifluoromethyl)aniline | Lacks the bromine atom | May exhibit different reactivity |

| 5-Bromo-N-cyclobutyl-2-fluoroaniline | Contains a fluorine instead of a methyl group | Different electronic properties affecting reactivity |

Uniqueness

The uniqueness of 5-Bromo-N-cyclobutyl-2-methylaniline arises from its specific combination of functional groups—bromine, cyclobutyl, and methyl—which confer distinct chemical reactivity and properties that are advantageous for various scientific and industrial applications. This structural configuration allows for unique interactions within biological systems and diverse synthetic pathways in organic chemistry.